molecular formula C21H25NO7 B11085984 Dimethyl 1-cyclopropyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-cyclopropyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11085984
M. Wt: 403.4 g/mol
InChI Key: QLYYLQABZNEKCI-UHFFFAOYSA-N
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Description

Dimethyl 1-cyclopropyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their role as calcium channel blockers, which are commonly used in the treatment of cardiovascular diseases such as hypertension and angina. This compound is characterized by the presence of a cyclopropyl group, a trimethoxyphenyl group, and two ester groups attached to the dihydropyridine ring.

Preparation Methods

The synthesis of Dimethyl 1-cyclopropyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

Dimethyl 1-cyclopropyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl 1-cyclopropyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a model compound in the study of dihydropyridine chemistry and reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including its role as a calcium channel blocker.

    Medicine: Research is conducted to explore its therapeutic potential in treating cardiovascular diseases.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of Dimethyl 1-cyclopropyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By blocking these channels, the compound reduces the influx of calcium ions into cells, leading to relaxation of vascular smooth muscle and a decrease in blood pressure. The molecular targets include L-type calcium channels, which are primarily found in the cardiovascular system.

Comparison with Similar Compounds

Similar compounds to Dimethyl 1-cyclopropyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds also act as calcium channel blockers but may differ in their pharmacokinetic properties, potency, and selectivity for different types of calcium channels. The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and therapeutic potential.

Properties

Molecular Formula

C21H25NO7

Molecular Weight

403.4 g/mol

IUPAC Name

dimethyl 1-cyclopropyl-4-(3,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H25NO7/c1-25-16-8-12(9-17(26-2)19(16)27-3)18-14(20(23)28-4)10-22(13-6-7-13)11-15(18)21(24)29-5/h8-11,13,18H,6-7H2,1-5H3

InChI Key

QLYYLQABZNEKCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=CN(C=C2C(=O)OC)C3CC3)C(=O)OC

Origin of Product

United States

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